IHVR-19029 - 1447464-73-4

IHVR-19029

Catalog Number: EVT-270486
CAS Number: 1447464-73-4
Molecular Formula: C23H45N3O5
Molecular Weight: 443.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IHVR-19029 is a lead endoplasmic reticulum α-glucosidases I and II inhibitor, which efficiently protected mice from lethal Ebola and Marburg virus infections via injection route. IHVR-19029 has been demonstrated to significantly protect mice from lethal infections of the Marburg and Ebola viruses when administrated via intraperitoneal injections.
Overview

IHVR-19029 is a synthetic compound that serves as an inhibitor of endoplasmic reticulum alpha-glucosidases, which are enzymes involved in glycoprotein processing. This compound has been identified as a promising candidate for antiviral therapies, particularly against viral hemorrhagic fevers caused by various viruses, including the Ebola virus and the Dengue virus. Its development is part of ongoing research aimed at enhancing antiviral efficacy through the inhibition of glycosidases, which play critical roles in viral replication and pathogenesis.

Source

IHVR-19029 was synthesized in-house by researchers at the Institute for Human Virology and has been characterized for its purity and efficacy in various studies. The synthesis process aims to produce compounds with improved metabolic stability and antiviral activity compared to earlier analogs like deoxynojirimycin .

Classification

IHVR-19029 belongs to a class of compounds known as imino sugars, specifically categorized as N-alkyl derivatives of deoxynojirimycin. These compounds are recognized for their ability to inhibit glycosidases, which are essential for the maturation of viral glycoproteins, thereby interfering with the viral life cycle .

Synthesis Analysis

Methods

The synthesis of IHVR-19029 involves several chemical reactions designed to modify the structure of deoxynojirimycin to enhance its inhibitory properties. The compound is typically synthesized through a multi-step process that includes:

  1. Alkylation: Introducing alkyl groups to the nitrogen atom of deoxynojirimycin to improve its pharmacokinetic properties.
  2. Purification: The compound is purified using techniques such as chromatography to achieve a purity level of 95% or higher .
  3. Characterization: Analytical methods like nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of IHVR-19029.

Technical Details

The synthesis typically follows established protocols for imino sugar derivatives, ensuring that each step is optimized for yield and purity. The final product can be formulated in phosphate-buffered saline for biological assays.

Molecular Structure Analysis

Structure

IHVR-19029 features a modified imino sugar backbone that enhances its binding affinity for alpha-glucosidases. The structural formula can be represented as follows:

C12H21N1O5\text{C}_{12}\text{H}_{21}\text{N}_{1}\text{O}_{5}

This molecular structure allows IHVR-19029 to effectively inhibit glycosidase activity by mimicking the natural substrate.

Data

Key structural data includes:

  • Molecular weight: Approximately 249.31 g/mol
  • Solubility: Demonstrated solubility in phosphate-buffered saline at physiological pH levels, facilitating its use in biological studies .
Chemical Reactions Analysis

Reactions

IHVR-19029 primarily functions through competitive inhibition of endoplasmic reticulum alpha-glucosidases I and II. This inhibition disrupts the processing of glycoproteins necessary for viral entry and replication.

Technical Details

In vitro studies have shown that IHVR-19029 effectively reduces viral titers in cell cultures infected with various viruses by interfering with the glycosylation process critical for viral protein maturation . The compound's mechanism involves binding to the active site of the enzyme, preventing substrate access.

Mechanism of Action

Process

The mechanism by which IHVR-19029 exerts its antiviral effects involves:

  1. Inhibition of Glycosidase Activity: By binding to alpha-glucosidases, IHVR-19029 prevents these enzymes from cleaving specific sugar moieties from glycoproteins.
  2. Disruption of Viral Lifecycle: This inhibition leads to improperly processed viral proteins, which are essential for viral assembly and infectivity.
  3. Cellular Effects: The resultant accumulation of unprocessed glycoproteins triggers cellular stress responses, further impeding viral replication .

Data

Pharmacokinetic studies indicate that IHVR-19029 has favorable absorption characteristics when administered via intraperitoneal injection, with peak plasma concentrations observed within 30 minutes post-administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting point: Specific values not widely reported but generally consistent with similar compounds in this class.

Chemical Properties

  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Solubility: Soluble in aqueous solutions at physiological pH, facilitating its use in biological assays.

Relevant analyses indicate that IHVR-19029 maintains structural integrity during standard laboratory handling procedures .

Applications

Scientific Uses

IHVR-19029 has significant potential applications in antiviral research, particularly for:

  1. Viral Hemorrhagic Fever Treatment: Its ability to inhibit key enzymes involved in viral replication makes it a candidate for treating infections caused by Ebola virus and other hemorrhagic fever viruses.
  2. Research Tool: As an inhibitor of alpha-glucosidases, it serves as a valuable tool for studying glycoprotein processing in both viral and non-viral contexts.
  3. Drug Development: Further modifications and formulations may lead to new therapeutic agents targeting a broader range of viral pathogens .
Introduction to IHVR-19029 and Host-Targeted Antiviral Strategies

Role of ER α-Glucosidases in Viral Morphogenesis

Endoplasmic reticulum (ER) α-glucosidases I and II are essential host enzymes responsible for the stepwise removal of terminal glucose residues from N-linked glycans on nascent glycoproteins. This trimming process enables proper glycoprotein folding through interactions with calnexin/calreticulin chaperones—a mechanism hijacked by enveloped viruses for the maturation of their glycoprotein envelopes. Inhibition disrupts viral morphogenesis by causing misfolding of viral glycoproteins, leading to defective virion assembly and reduced infectivity. The dependency is particularly pronounced in hemorrhagic fever viruses (e.g., Dengue, Ebola, Zika), where envelope glycoproteins mediate host cell entry and fusion [1] [4] [8].

Table 1: Viral Dependency on ER α-Glucosidases

Virus FamilyRepresentative VirusesKey Glycoproteins Affected
FlaviviridaeDengue, Zika, Yellow feverprM, E, NS1
FiloviridaeEbola, MarburgGP1, GP2
ArenaviridaeTacaribe, LassaGPC
BunyaviridaeRift Valley feverGn, Gc

Emergence of Host-Directed Antivirals for Hemorrhagic Fever Viruses

Conventional direct-acting antivirals (DAAs) face limitations due to the genetic diversity of hemorrhagic fever viruses and the rapid emergence of resistance. Host-directed strategies offer a complementary approach by targeting conserved cellular pathways required for viral replication. ER α-glucosidases represent a validated target, as genetic knockout studies demonstrate reduced susceptibility to multiple enveloped viruses. Notably, cells from patients deficient in ER α-glucosidase I show inherent resistance to viral infections, underscoring the therapeutic potential of pharmacological inhibitors [1] [3] [6].

IHVR-19029 as a Lead Iminosugar-Based ER α-Glucosidase Inhibitor

IHVR-19029 (CAS# 1447464-73-4) is a next-generation iminosugar derivative optimized from 1-deoxynojirimycin (DNJ). Its chemical structure features a tertiary amide substitution (N-tert-butyl group) and a cyclohexyl-linked alkyl chain, enhancing metabolic stability and target affinity compared to first-generation compounds. As a competitive inhibitor, it binds ER α-glucosidases I/II with an IC₅₀ of 0.48 μM for α-glucosidase I. This potency translates to broad-spectrum activity against phylogenetically distinct viruses, positioning it as a lead candidate for host-targeted therapy [1] [3] [5].

Table 2: IHVR-19029 vs. Early-Generation Iminosugars

ParameterIHVR-19029Deoxynojirimycin (DNJ)Celgosivir
Target AffinityIC₅₀ = 0.48 μM (Gluc I)IC₅₀ > 10 μMProdrug of DNJ
Metabolic StabilityHigh (T₁/₂ = 1.2h, iv)LowModerate
Antiviral SpectrumFiloviruses, Flaviviruses, ArenavirusesPrimarily FlavivirusesFlaviviruses

Properties

CAS Number

1447464-73-4

Product Name

IHVR-19029

IUPAC Name

3-tert-butyl-1-cyclohexyl-1-[6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexyl]urea

Molecular Formula

C23H45N3O5

Molecular Weight

443.6 g/mol

InChI

InChI=1S/C23H45N3O5/c1-23(2,3)24-22(31)26(17-11-7-6-8-12-17)14-10-5-4-9-13-25-15-19(28)21(30)20(29)18(25)16-27/h17-21,27-30H,4-16H2,1-3H3,(H,24,31)/t18-,19+,20-,21-/m1/s1

InChI Key

GFBNIASMQRMEDU-PLACYPQZSA-N

SMILES

CC(C)(C)NC(=O)N(CCCCCCN1CC([C](C([C]1CO)O)O)O)C2CCCCC2

Solubility

Soluble in DMSO

Synonyms

IHVR-19029; IHVR 19029; IHVR19029.

Canonical SMILES

CC(C)(C)NC(=O)N(CCCCCCN1CC(C(C(C1CO)O)O)O)C2CCCCC2

Isomeric SMILES

CC(C)(C)NC(=O)N(CCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.